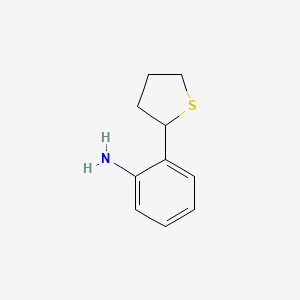

2-(Thiolan-2-yl)aniline

Beschreibung

2-(Thiolan-2-yl)aniline is an aromatic amine derivative featuring a tetrahydrothiophene (thiolan) ring attached to the benzene ring at the 2-position relative to the aniline group (–NH₂). The thiolan moiety introduces steric bulk and electron-donating characteristics due to sulfur’s lone pairs, which may influence the compound’s reactivity, solubility, and coordination chemistry.

Eigenschaften

CAS-Nummer |

50461-36-4 |

|---|---|

Molekularformel |

C10H13NS |

Molekulargewicht |

179.28 g/mol |

IUPAC-Name |

2-(thiolan-2-yl)aniline |

InChI |

InChI=1S/C10H13NS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10H,3,6-7,11H2 |

InChI-Schlüssel |

BJHHEINMTYUQTA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(SC1)C2=CC=CC=C2N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

Substituent Electronic Properties

- 2-(Thiolan-2-yl)aniline: The tetrahydrothiophene group is a saturated, five-membered sulfur-containing ring.

- 2-Nitroaniline (C₆H₄NH₂NO₂): The nitro group (–NO₂) is strongly electron-withdrawing, reducing the electron density on the aromatic ring and the basicity of the amine group. Reported melting point: 70–74°C .

- N-(Thienylmethylene)aniline Derivatives : Thiophene-based substituents (e.g., in Schiff bases like N-(2-thienylmethylene)-2-(thiolan-2-yl)aniline) introduce planar, conjugated systems that enhance π-π interactions, influencing crystal packing and coordination behavior .

Table 1: Substituent Effects on Aniline Derivatives

| Compound | Substituent Type | Electronic Effect | Key Structural Feature |

|---|---|---|---|

| This compound | Tetrahydrothiophene | Electron-donating | Saturated sulfur ring |

| 2-Nitroaniline | Nitro (–NO₂) | Electron-withdrawing | Planar, polar substituent |

| N-(Thienylmethylene)aniline | Thiophene derivative | Variable (depends on substituent) | Conjugated, planar heterocycle |

Physical Properties and Solubility

- 2-Nitroaniline : Reported melting point of 70–74°C; moderate solubility in polar solvents due to nitro group polarity .

- This compound : Expected to exhibit higher solubility in organic solvents (e.g., dichloromethane, THF) compared to nitroaniline due to the hydrophobic thiolan ring.

- Thiophene Derivatives: Conjugated systems may reduce solubility in non-polar solvents but enhance stability in π-stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.